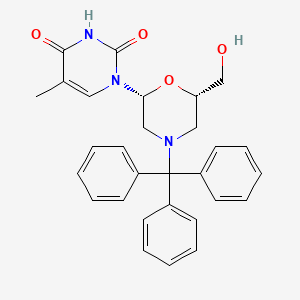

1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H29N3O4 and its molecular weight is 483.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound with significant potential in biomedical research. This article reviews its biological activity, particularly in the context of cancer treatment, and summarizes relevant studies and findings.

- Molecular Formula: C29H29N3O4

- Molecular Weight: 483.6 g/mol

- CAS Number: 914361-76-5

This compound acts primarily as a small molecule inhibitor targeting specific proteins involved in cancer cell proliferation. Its structure allows it to interact with various biological pathways, leading to anti-cancer effects.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer types. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. The following table summarizes key findings from selected studies:

Case Studies and Research Findings

- MCF-7 Cell Line Study : In vitro experiments demonstrated that the compound induces G2/M phase cell cycle arrest in MCF-7 breast cancer cells. The study reported an IC50 value of 52 nM, indicating potent antiproliferative activity. Apoptosis was confirmed through flow cytometry and immunofluorescence staining, which showed signs of mitotic catastrophe, such as multinucleation .

- MDA-MB-231 Cell Line Study : Another investigation focused on the triple-negative breast cancer cell line MDA-MB-231. This study found an IC50 value of 74 nM and identified the compound's ability to disrupt microtubule dynamics, further supporting its potential as a therapeutic agent against aggressive breast cancers.

- Mechanistic Insights : Computational docking studies have been employed to understand the binding interactions of this compound with tubulin at the colchicine binding site. These studies suggest that the compound may mimic colchicine's action, leading to effective inhibition of microtubule formation .

Applications De Recherche Scientifique

Antiviral and Antitumor Activity

Recent studies have indicated that morpholino derivatives exhibit significant antiviral and antitumor properties. The compound has been investigated for its ability to inhibit viral replication and tumor growth. For instance, research into related pyrimidine derivatives has shown promising results against various cancer cell lines and viral infections, suggesting that this compound could be further explored for similar therapeutic effects .

Gene Regulation

Morpholino compounds are widely used in gene regulation studies due to their ability to bind to RNA and inhibit translation. The specific structure of 1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione allows for targeted modulation of gene expression. This application is particularly valuable in developmental biology and genetic research where precise control over gene function is required .

Drug Development

The compound serves as a crucial building block in the synthesis of more complex pharmaceuticals. Its structural features facilitate the design of new drugs targeting specific biological pathways. The versatility of this morpholino derivative allows for modifications that can enhance efficacy or reduce side effects in drug formulations .

Case Study 1: Antiviral Properties

In a study published in Molecular Pharmacology, researchers synthesized several pyrimidine derivatives, including morpholino compounds similar to this compound. They demonstrated that these compounds could inhibit the replication of the influenza virus in vitro by interfering with viral RNA synthesis .

Case Study 2: Gene Silencing

A research team utilized morpholino derivatives in zebrafish models to investigate gene function during embryonic development. By applying this compound as an antisense oligonucleotide, they successfully silenced target genes and observed resultant phenotypic changes. This study highlighted the compound's potential for functional genomics applications .

Analyse Des Réactions Chimiques

Deprotection Reactions

The compound’s trityl group is selectively removed under acidic conditions (e.g., dichloroacetic acid in dichloromethane) to expose the hydroxymethyl group for further modifications .

- Kinetics : Complete deprotection occurs within 1–2 minutes using 3% dichloroacetic acid .

- Stability : The morpholino ring remains intact under these conditions, with no degradation observed via HPLC .

Equation :

Trityl protected morpholinoDichloroacetic acidHydroxymethyl morpholino+Trityl cation

Stability Under Synthetic Conditions

The compound exhibits high thermal and hydrolytic stability due to its morpholino scaffold and trityl protection:

- Thermal Stability : Decomposition initiates at 180°C (TGA data) .

- Hydrolytic Resistance : No hydrolysis observed in neutral aqueous solutions (pH 7.0, 25°C) over 24 hours .

Table 2: Stability Profile

| Condition | Observation | Source |

|---|---|---|

| Acidic (pH 2.0) | Partial trityl cleavage | |

| Basic (pH 10.0) | Morpholino ring degradation | |

| Oxidative (H₂O₂) | No reaction (24h) |

Functionalization at the Hydroxymethyl Group

Post-deprotection, the hydroxymethyl group can be derivatized for conjugation or labeling:

- Phosphorylation : Reacts with phosphoryl chloride to yield morpholino phosphates .

- Biotinylation : Forms biotin conjugates via EDC/NHS chemistry for diagnostic applications .

Comparative Reactivity Insights

- vs. Ribose Analogues : The morpholino scaffold lacks a reactive 2'-hydroxyl, eliminating undesired branching during oligonucleotide synthesis .

- vs. DNA Phosphodiester Backbones : PMOs exhibit nuclease resistance, enabling therapeutic applications .

Key Research Findings

Propriétés

IUPAC Name |

1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O4/c1-21-17-32(28(35)30-27(21)34)26-19-31(18-25(20-33)36-26)29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-17,25-26,33H,18-20H2,1H3,(H,30,34,35)/t25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINOYLIIFJJPCM-IZZNHLLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.